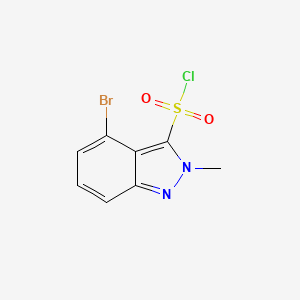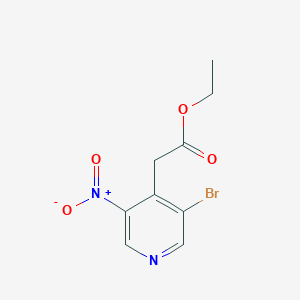
2-Chloro-5-methoxypyridin-4-amine
Vue d'ensemble
Description
2-Chloro-5-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H7ClN2O . It is a solid substance and is often used in chemical synthesis .
Synthesis Analysis
The synthesis of 2-chloro-5-methylpyridin-4-amine involves the reaction with 2-chloro-5-methyl-4-nitropyridine 1-oxide . The process involves hydrogenation carried out for 20 hours at 30℃, under a 3 bar hydrogen overpressure . The reaction solution is then filtered and the filtrate is concentrated to dryness under reduced pressure .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H7ClN2O . The molecular weight of the compound is 158.59 .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Studies
Antimalarial Research : 2-Chloro-5-methoxypyridin-4-amine derivatives, specifically N4-substituted 1,5-naphthyridin-4-amines, were synthesized for potential antimalarial applications. However, they showed no significant antimalarial activity in preliminary in vivo screenings (Barlin & Tan, 1984).
Amination of Halopyridines : Investigations into the amination of halopyridines, including 2-chloro and 2-iodopyridine, revealed insights into pyridyne intermediates and rearrangement processes, which are crucial for understanding the behavior of such compounds in chemical syntheses (Pieterse & Hertog, 2010).
Chemical Derivatives Formation : Research into N-nitration of secondary amines using derivatives of this compound showed excellent nitro group transfer potentiality, which is significant in the synthesis of chemical derivatives (Park et al., 2003).
Molecular Structure and Properties : Investigations into the molecular structure, hydrogen bonding, and protonation sites of compounds related to this compound provided valuable insights into their molecular conformations and intermolecular interactions, which are essential for the design of new molecules with desired properties (Böck et al., 2021).
Medicinal Chemistry Applications : The compound was used in synthesizing a metabolite of TAK-259, a selective α1D adrenoceptor antagonist, indicating its potential use in the development of therapeutic agents (Sato et al., 2016).
Physical and Chemical Analysis : Studies on the molecule 4-chloro-6-methoxypyrimidin-2-amine, closely related to this compound, provided insights into its application as an antihypertensive agent and its interaction with proteins, which is crucial for drug discovery and development (Aayisha et al., 2019).
Chemical Functionalization : The compound was involved in studies for the electrochemical functionalization of surfaces, demonstrating its potential application in material science and nanotechnology (Shul et al., 2013).
Polymerization Catalysts : Its derivatives have been used in the synthesis of octahedral group 4 metal complexes, which are applied in alpha-olefin oligo- and polymerization, showing its utility in the field of catalysis and polymer chemistry (Fuhrmann et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5-methoxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBLGEXLMHNSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiaspiro[3.3]heptan-6-amine](/img/structure/B1404994.png)

![Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404996.png)




![Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B1405005.png)


![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)

![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)

